molecular formula C13H19NO2 B8709311 N,N-diethyl-3-(2-hydroxyphenyl)propanamide

N,N-diethyl-3-(2-hydroxyphenyl)propanamide

Cat. No. B8709311
M. Wt: 221.29 g/mol
InChI Key: PTHMTFUABRKRPO-UHFFFAOYSA-N
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Patent
US06307107B1

Procedure details

Diethylamine (98.5 g) and dihydrocoumarin (20.0 g) were refluxed for 4 hours. Excess diethylamine was removed in vacuo to leave 34.0 g of N,N-diethyl-3-(2-hydroxyphenyl) propionamide. 1H NMR (CDCl3): 7.26-7.03 (m, 2H), 6.91 (dd, 1H), 6.81 (td, 1H), 3.37 (quartet, 2H), 3.26 (quartet, 2H), 2.95 (m, 2H), 2.71 (m, 2H), 1.10 (quartet, 6H).
Quantity
98.5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][CH2:4][CH3:5])[CH3:2].[CH:6]1[CH:7]=[CH:8][C:9]2[O:16][C:14](=[O:15])[CH2:13][CH2:12][C:10]=2[CH:11]=1>>[CH2:1]([N:3]([CH2:4][CH3:5])[C:14](=[O:15])[CH2:13][CH2:12][C:10]1[CH:11]=[CH:6][CH:7]=[CH:8][C:9]=1[OH:16])[CH3:2]

Inputs

Step One
Name
Quantity
98.5 g
Type
reactant
Smiles
C(C)NCC
Name
Quantity
20 g
Type
reactant
Smiles
C=1C=CC2=C(C1)CCC(=O)O2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess diethylamine was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C(CCC1=C(C=CC=C1)O)=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 34 g
YIELD: CALCULATEDPERCENTYIELD 113.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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